Poly(3-decyloxythiophene-2,5-diyl)
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Overview
Description
Poly(3-decyloxythiophene-2,5-diyl) is a regioregular conducting polymer that belongs to the family of poly(3-alkoxythiophenes). These polymers are known for their excellent electrical conductivity and are widely used in various electronic applications. The compound is characterized by its unique structure, which includes a decyloxy side chain attached to the thiophene ring, enhancing its solubility and processability.
Mechanism of Action
Target of Action
Poly(3-decyloxythiophene-2,5-diyl) (P3DOT) is a regioregular conducting polymer . Its primary targets are electronic devices, specifically organic photovoltaic cells and electrochemical devices . It interacts with these devices to enhance their performance by improving their electrical and optical properties .
Mode of Action
P3DOT interacts with its targets by forming an absorption spectrum in the red and infrared regions . This property allows it to be used as a donor material in electrochemical devices . It has a small band gap, which is beneficial for its use in these applications .
Biochemical Pathways
It contributes to the generation of electricity from sunlight in photovoltaic cells .
Pharmacokinetics
Its solubility in most organic solvents is a key property that affects its usability and performance .
Result of Action
The result of P3DOT’s action is the enhanced performance of electronic devices. For example, it can improve the power conversion efficiency of polymeric solar cells and bulk heterojunction-based solar cells .
Action Environment
The action of P3DOT can be influenced by environmental factors. For instance, its solubility can be affected by the solvent used, which in turn can impact its performance in electronic devices . Additionally, its fluorescence properties, with an excitation at 350 nm and emission at 427 nm in tetrahydrofuran (THF), can be influenced by the surrounding environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Poly(3-decyloxythiophene-2,5-diyl) can be synthesized through oxidative polymerization of 3-decyloxythiophene monomers. The polymerization process typically involves the use of oxidizing agents such as iron(III) chloride (FeCl3) in an anhydrous environment. The reaction is carried out in a solvent like chloroform or tetrahydrofuran (THF) at room temperature. The resulting polymer is then purified by precipitation in methanol and dried under vacuum .
Industrial Production Methods: In an industrial setting, the production of Poly(3-decyloxythiophene-2,5-diyl) follows a similar oxidative polymerization route but on a larger scale. The process involves continuous stirring and controlled addition of the oxidizing agent to ensure uniform polymerization. The polymer is then filtered, washed, and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Poly(3-decyloxythiophene-2,5-diyl) undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of doped states that enhance its electrical conductivity.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4), which can revert the polymer to its neutral state.
Common Reagents and Conditions:
Oxidation: Iron(III) chloride (FeCl3) in chloroform or THF.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various alkyl halides or other functional group-containing reagents under appropriate conditions.
Major Products Formed:
Oxidation: Doped Poly(3-decyloxythiophene-2,5-diyl) with enhanced conductivity.
Reduction: Neutral Poly(3-decyloxythiophene-2,5-diyl).
Substitution: Poly(3-alkoxythiophene) derivatives with modified side chains.
Scientific Research Applications
Poly(3-decyloxythiophene-2,5-diyl) has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Poly(3-decyloxythiophene-2,5-diyl) can be compared with other similar compounds such as:
Poly(3-octylthiophene-2,5-diyl): Similar in structure but with an octyl side chain instead of decyloxy.
Poly(3-hexylthiophene-2,5-diyl): Another member of the poly(3-alkylthiophene) family with a hexyl side chain.
Poly(3-dodecylthiophene-2,5-diyl): Features a longer dodecyl side chain, which affects its solubility and film-forming properties.
Uniqueness: Poly(3-decyloxythiophene-2,5-diyl) stands out due to its decyloxy side chain, which provides a balance between solubility and electronic properties, making it suitable for a wide range of applications in organic electronics and optoelectronics .
Properties
CAS No. |
150678-86-7 |
---|---|
Molecular Formula |
(C14H22OS)n |
Molecular Weight |
0 |
Synonyms |
Poly(3-decyloxythiophene-2,5-diyl) |
Origin of Product |
United States |
Q1: How does the alkoxy side chain in P3DOT contribute to its effectiveness in organic solar cells?
A1: The alkoxy side chain in P3DOT plays a crucial role in enhancing its performance in organic solar cells. [] Unlike alkyl substituents, alkoxy side chains effectively lower the band gap of the polymer. [] This lower band gap allows P3DOT to absorb a wider range of wavelengths in the solar spectrum, leading to improved light harvesting. Additionally, the alkoxy side chain promotes efficient charge transfer to electron acceptors like PCBM ((6,6)-phenyl C(61)-butyric acid methyl ester). [] This efficient charge transfer is vital for generating electricity within the solar cell.
Q2: What are the advantages of using P3DOT in bulk heterojunction photovoltaic devices?
A2: P3DOT exhibits several advantageous properties for use in bulk heterojunction photovoltaic devices. First, its good solubility in common organic solvents facilitates the fabrication of high-quality thin films, which are essential for efficient device performance. [] Second, its electrochemical and photophysical properties, including a suitable band gap of 1.64 eV, make it well-suited for charge transfer and light absorption in solar cell applications. [] While the initial power conversion efficiency achieved with P3DOT-based devices was lower than its copolymer counterparts in the study, further research and optimization of device parameters could potentially improve its performance.
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